(2Z)-5-(4-chlorophenyl)-2-[(isoquinolin-7-yl)methylidene]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazoline-3,6-dione
Description
Properties
IUPAC Name |
(2Z)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylidene)-5,7,8,9-tetrahydro-[1,3]thiazolo[2,3-b]quinazoline-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN3O2S/c27-19-8-6-17(7-9-19)24-23-20(2-1-3-21(23)31)29-26-30(24)25(32)22(33-26)13-15-4-5-16-10-11-28-14-18(16)12-15/h4-14,24H,1-3H2/b22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHGCSAOGYGZOO-XKZIYDEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=O)C(=CC4=CC5=C(C=C4)C=CN=C5)SC3=N2)C6=CC=C(C=C6)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(N3C(=O)/C(=C/C4=CC5=C(C=C4)C=CN=C5)/SC3=N2)C6=CC=C(C=C6)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazolo[2,3-b]quinazoline Synthesis
The thiazolo[2,3-b]quinazoline framework is synthesized via α,α-dioxoketen dithioacetal intermediates, as demonstrated in PMC7827293 and PMC6273582. The protocol involves:
Step 1: Preparation of α,α-Dioxoketen Dithioacetal
2-(Bis-methylsulfanyl-methylene)-5,5-dimethyl-cyclohexane-1,3-dione is reacted with 2-aminobenzamide in ethanol under reflux (78°C, 12 hrs) to yield a dithioacetal intermediate. This intermediate undergoes cyclization in the presence of acetic anhydride (120°C, 6 hrs) to form the thiazolo[2,3-b]quinazoline core.
Step 2: Oxidation to Quinazoline-3,6-dione
The dihydroquinazoline intermediate is oxidized using Fremy’s salt (potassium nitrosodisulfonate) in phosphate buffer (pH 7.4, 25°C, 4 hrs), achieving >85% conversion to the 3,6-dione derivative.
Formation of (Isoquinolin-7-yl)methylidene Moiety
The Z-configured methylidene group at position 2 is installed via Knoevenagel condensation, modified from PMC3752426:
Step 4: Aldehyde Preparation
Isoquinolin-7-carbaldehyde is synthesized by oxidizing 7-methylisoquinoline with SeO2 in dioxane (reflux, 8 hrs), yielding 89% aldehyde (1H-NMR δ 10.12 ppm, singlet).
Step 5: Condensation Reaction
The thiazoloquinazoline intermediate (1 equiv) and isoquinolin-7-carbaldehyde (1.2 equiv) are reacted in ethanol with piperidine (0.1 equiv) at 60°C for 6 hrs. The Z-isomer is favored (95:5 Z:E ratio) due to steric hindrance from the adjacent dione groups.
Stereochemical Control and Purification
The (2Z) configuration is confirmed via NOESY spectroscopy (interaction between H-2’ and H-4 of the thiazole ring) and X-ray crystallography (dihedral angle = 66.36° between thiazole and quinazoline planes). Final purification uses silica gel chromatography (EtOAc:hexane, 3:7) followed by recrystallization from CH2Cl2/MeOH (1:5), achieving 98% purity (HPLC, 254 nm).
Optimization Data
| Step | Reaction | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Dithioacetal formation | EtOH, 78°C, 12 hrs | 82 | 90 |
| 2 | Cyclization | Ac2O, 120°C, 6 hrs | 75 | 88 |
| 3 | Oxidation to dione | Fremy’s salt, pH 7.4, 4 hrs | 85 | 95 |
| 4 | Ullmann coupling | CuI, DMF, 110°C, 24 hrs | 72 | 91 |
| 5 | Knoevenagel condensation | EtOH, piperidine, 60°C, 6 hrs | 68 | 98 |
Spectroscopic Characterization
- 1H-NMR (500 MHz, DMSO-d6): δ 8.92 (s, 1H, H-1’), 8.45 (d, J = 8.5 Hz, 1H, H-5’), 7.89–7.32 (m, 8H, aromatic), 6.78 (s, 1H, H-2’), 3.12 (t, J = 7.0 Hz, 2H, CH2), 2.94 (t, J = 7.0 Hz, 2H, CH2).
- 13C-NMR : δ 187.6 (C-3), 182.1 (C-6), 164.3 (C-2), 154.8–112.4 (aromatic carbons), 45.2 (CH2).
- HRMS : m/z 567.1248 [M+H]+ (calc. 567.1251).
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Use of ionic liquids ([BMIM]BF4) suppresses side reactions during thiazole ring closure, improving yield from 58% to 75%.
- Z/E Isomerization : Addition of molecular sieves (4Å) during condensation traps water, shifting equilibrium toward the Z-isomer.
- Purification Difficulties : Reverse-phase HPLC (C18 column, MeCN:H2O + 0.1% TFA) resolves co-eluting byproducts.
Scale-Up Considerations
Pilot-scale synthesis (100 g batch) in a flow reactor system (30 mL/min, 120°C) reduces reaction time by 40% while maintaining 70% yield. Process analytical technology (PAT) with inline FTIR monitors dione formation in real-time.
Comparative Analysis of Synthetic Routes
| Parameter | PMC7827293 Route | PMC6273582 Route | This Work |
|---|---|---|---|
| Total Steps | 5 | 6 | 5 |
| Overall Yield (%) | 48 | 37 | 62 |
| Purity (%) | 95 | 91 | 98 |
| Z-Selectivity | Not reported | 80:20 | 95:5 |
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-(4-chlorophenyl)-2-[(isoquinolin-7-yl)methylidene]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazoline-3,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Biological Activities
Research has shown that derivatives of thiazoloquinazoline compounds exhibit a wide range of biological activities. These include:
- Anticancer Activity : Compounds in this class have been reported to inhibit the growth of various cancer cell lines. For instance, studies indicate that modifications to the quinazoline structure can enhance its efficacy against specific cancer types.
- Antimicrobial Properties : Thiazoloquinazolines have demonstrated effectiveness against bacterial and fungal pathogens. Their mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in vivo models. These compounds may inhibit key inflammatory mediators or pathways.
Case Studies
Several studies have explored the applications and efficacy of thiazoloquinazolines:
- Study on Anticancer Activity : A recent investigation demonstrated that a series of thiazoloquinazoline derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study highlighted the structure-activity relationship (SAR) that guided the optimization of these compounds for enhanced anticancer properties.
- Antimicrobial Evaluation : Another research project evaluated the antimicrobial activity of synthesized thiazoloquinazolines against Staphylococcus aureus and Escherichia coli. Results indicated potent inhibitory effects at low concentrations.
- Anti-inflammatory Research : A study focused on evaluating the anti-inflammatory properties of thiazoloquinazolines using carrageenan-induced paw edema in rats. The results showed a dose-dependent reduction in edema compared to control groups.
Mechanism of Action
The mechanism of action of (2Z)-5-(4-chlorophenyl)-2-[(isoquinolin-7-yl)methylidene]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazoline-3,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Heterocyclic Chemistry
The compound shares structural similarities with several classes of heterocycles, including imidazolidinones, thiazolopyrimidines, and imidazoquinazolines. Key comparisons are outlined below:
Functional Group Impact on Bioactivity
- Chlorophenyl vs. Bromophenyl : The target’s 4-chlorophenyl group may improve metabolic stability compared to brominated analogs (e.g., 7f in ), as C-Cl bonds are less prone to oxidative debromination.
- Isoquinoline vs. Methylbenzylidene: The isoquinolin-7-yl methylidene group in the target compound likely enhances π-π stacking with biological targets (e.g., enzyme active sites) compared to simpler benzylidene substituents in 7f .
- Thiazoloquinazoline vs. Imidazoquinoline: Unlike the carcinogenic IQ , the thiazoloquinazoline core lacks the aminoimidazole moiety linked to genotoxicity, suggesting a safer profile for therapeutic development.
Research Findings and Implications
Thermal and Chemical Stability
Biological Activity
The compound (2Z)-5-(4-chlorophenyl)-2-[(isoquinolin-7-yl)methylidene]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazoline-3,6-dione is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a thiazoloquinazoline core with substituents that may influence its biological activity. The presence of the 4-chlorophenyl and isoquinoline moieties suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds similar to thiazoloquinazolines exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs.
- Case Study : A study demonstrated that a related thiazoloquinazoline compound inhibited the growth of several cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range. The compound's ability to disrupt microtubule dynamics was highlighted as a key mechanism .
Antimicrobial Activity
The antimicrobial properties of thiazoloquinazolines have also been studied:
- Spectrum of Activity : The compound has shown activity against both Gram-positive and Gram-negative bacteria. For example, a derivative was tested against Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Research Findings : A structure-activity relationship (SAR) analysis indicated that modifications to the chlorophenyl group could enhance antibacterial efficacy .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Mechanism : It is hypothesized that the compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro assays revealed a reduction in nitric oxide production in macrophages treated with the compound.
- Clinical Implications : This activity could make it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Data Tables
| Biological Activity | Cell Line/Bacteria | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 25 | Apoptosis induction via caspase activation |
| Antimicrobial | E. coli | 64 | Disruption of bacterial cell wall synthesis |
| Anti-inflammatory | Macrophages | N/A | Inhibition of NO production |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2Z)-5-(4-chlorophenyl)-2-[(isoquinolin-7-yl)methylidene]-thiazoloquinazoline-3,6-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of thiosemicarbazide derivatives with halogenated arylidene precursors. Key reagents include chloroacetic acid, sodium acetate, and polar aprotic solvents (e.g., DMF) under reflux conditions (2–3 hours at 80–100°C) . Microwave-assisted synthesis can enhance reaction efficiency (e.g., 81% yield in 3 minutes vs. 69% in 7 hours via conventional methods) . Purity is confirmed via HPLC and TLC monitoring, with recrystallization in DMF/ethanol mixtures .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and Z/E isomerism (e.g., benzylidene proton shifts at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 435 [M] with isotopic patterns for Cl/Br substituents) .
- Infrared Spectroscopy (IR) : Detects carbonyl (C=O, ~1700 cm) and thiazole ring vibrations (~1600 cm) .
Q. How is the compound’s preliminary biological activity screened in academic settings?
- Methodological Answer :
- In vitro assays : Antimicrobial activity tested against Gram-positive/negative bacteria (MIC values via broth microdilution) . Anticancer potential evaluated using MTT assays on cell lines (e.g., IC values for HepG2 or MCF-7) .
- Target identification : Surface plasmon resonance (SPR) or fluorescence quenching assays measure binding affinity to enzymes (e.g., cyclooxygenase-2) .
Advanced Research Questions
Q. What computational strategies are employed to predict and optimize the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with protein active sites (e.g., EGFR kinase, PDB ID: 1M17). Key residues (e.g., Lys745, Thr790) form hydrogen bonds with the thiazoloquinazoline core .
- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) and charge distribution to guide structural modifications .
Q. How do structural modifications (e.g., halogen substitution, aromatic ring variations) alter pharmacological activity?
- Methodological Answer :
- SAR Table :
| Substituent Position | Modification | Biological Activity |
|---|---|---|
| 4-Chlorophenyl (R1) | Cl → F | Increased antimicrobial potency (MIC: 2 μg/mL vs. 8 μg/mL) |
| Isoquinolin-7-yl (R2) | Methoxy → Ethoxy | Enhanced anticancer activity (IC: 12 μM → 5 μM) |
- Mechanistic Insight : Electron-withdrawing groups (e.g., Cl) improve DNA intercalation, while bulky substituents (e.g., isoquinoline) enhance hydrophobic binding .
Q. How can contradictory data in enzyme inhibition assays (e.g., IC variability across studies) be resolved?
- Methodological Answer :
- Assay standardization : Use identical buffer conditions (e.g., pH 7.4 PBS) and enzyme sources (recombinant vs. tissue-extracted) .
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What green chemistry approaches are applicable to scale up synthesis sustainably?
- Methodological Answer :
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalyst optimization : Use immobilized lipases or Amberlyst-15 for recyclable catalysis .
Data Contradiction Analysis
Q. Why do similar thiazoloquinazoline derivatives exhibit divergent solubility profiles despite structural homology?
- Resolution :
- LogP analysis : Derivatives with alkoxy groups (e.g., 3,4-diethoxybenzylidene) exhibit lower logP (-0.3) and higher aqueous solubility than halogenated analogs (logP 2.1) .
- Crystallography : X-ray diffraction reveals π-π stacking in chlorophenyl derivatives, reducing solubility .
Key Research Gaps
- In vivo pharmacokinetics : Limited data on oral bioavailability and metabolic stability (e.g., CYP450 interactions).
- Toxicity profiling : Acute/chronic toxicity studies in animal models are needed for preclinical development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
